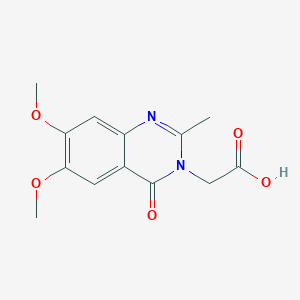

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

Introduction to Quinazolinone Chemistry

Historical Evolution of Quinazolinone Research

Quinazolinone chemistry traces its origins to the 19th century, with the first synthesis of quinazoline in 1869 via the reaction of anthranilic acid with cyanogens. The foundational work of Gabriel in 1903 expanded the synthetic repertoire, enabling the systematic exploration of quinazoline derivatives. By the mid-20th century, the 4-quinazolinone scaffold gained prominence with the development of methaqualone, a sedative-hypnotic drug that underscored the pharmacological relevance of this heterocycle. The 1980s–2000s witnessed accelerated interest in quinazolinones as privileged structures in drug discovery, driven by their structural adaptability and diverse bioactivity. Recent decades have focused on hybrid molecules, such as 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, which integrate quinazolinone cores with functionalized side chains to enhance target specificity.

Significance in Medicinal Chemistry and Drug Discovery

Quinazolinones are celebrated for their broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant effects. Their lipophilicity facilitates blood-brain barrier penetration, making them suitable for central nervous system (CNS)-targeted therapies. Clinically approved quinazolinone derivatives, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, exemplify their therapeutic utility. The scaffold’s versatility allows for strategic substitutions at positions 2, 3, 6, and 8, which modulate physicochemical properties and biological efficacy. For instance, electron-donating groups like methoxy at positions 6 and 7 enhance binding affinity to enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases.

Research Landscape of 6,7-Dimethoxy-Substituted Quinazolinones

The 6,7-dimethoxy substitution pattern is a critical determinant of bioactivity in quinazolinone derivatives. Methoxy groups confer electron-donating effects, stabilizing interactions with hydrophobic pockets in target proteins. A 2018 QSAR study demonstrated that para-substituted methoxy groups on the benzene ring improve inhibitory activity against bacterial enzymes like hypoxanthine-guanine phosphoribosyltransferase. Hybrid derivatives incorporating 6,7-dimethoxy groups, such as triazole-linked quinazolinones, exhibit enhanced antitubercular and anticancer activities compared to unsubstituted analogs. The acetic acid moiety in this compound further introduces hydrogen-bonding capacity, potentially augmenting interactions with polar residues in enzymatic active sites.

Table 1: Biological Activities of 6,7-Dimethoxy-Substituted Quinazolinone Derivatives

Current Academic Interest in Quinazolinone Derivatives

Contemporary research emphasizes molecular hybridization and computational drug design. Hybrid analogs, such as this compound, combine quinazolinone cores with pharmacophores like triazoles or benzimidazoles to achieve multitarget activity. A 2022 review highlighted quinazolinone-based hybrids as promising candidates for overcoming antimicrobial resistance, particularly against multidrug-resistant Mycobacterium tuberculosis. Advances in molecular docking and dynamics simulations have enabled precise modeling of quinazolinone-enzyme interactions, guiding the rational design of derivatives with optimized binding affinities.

Structural Significance of the 2-Methyl-4-oxo Configuration

The 2-methyl-4-oxo configuration in quinazolinone derivatives confers structural rigidity and metabolic stability. The 4-oxo group participates in hydrogen bonding with catalytic residues in target enzymes, as evidenced in DHFR inhibition studies. The 2-methyl substituent enhances lipophilicity, promoting membrane permeability while minimizing steric hindrance at the active site. In this compound, the acetic acid side chain introduces an additional carboxylic acid group, which may facilitate salt bridge formation with basic amino acids in target proteins, further stabilizing ligand-receptor complexes.

Properties

IUPAC Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHNYMMNIPFOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research indicates that 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Anticancer Potential : The quinazolinone scaffold is known for its anticancer properties. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation markers in vitro and in vivo models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Quinazolinone Core : This involves cyclization reactions of appropriate precursors under acidic or basic conditions.

- Introduction of Methoxy Groups : Methoxylation can be achieved using methyl iodide in the presence of a base.

- Acetic Acid Functionalization : The final step often involves the introduction of the acetic acid moiety through acylation reactions.

Antimicrobial Efficacy

A study conducted on various synthesized quinazolinone derivatives, including this compound, revealed promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, showing significant activity at concentrations as low as 6.25 µg/mL .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it inhibited cell growth significantly compared to control groups, with mechanisms involving apoptosis and inhibition of key signaling pathways related to cancer progression .

Mechanism of Action

The mechanism involves the compound's interaction with specific molecular targets. It typically binds to active sites of enzymes or receptors, disrupting normal biochemical pathways. The exact pathways are studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Research Implications

- The target compound’s balance of lipophilic (methoxy, methyl) and hydrophilic (carboxylic acid) groups makes it a promising scaffold for optimizing pharmacokinetic properties.

- Further studies are needed to quantify solubility, stability, and biological activity relative to analogs.

Limitations

- Limited experimental data (e.g., melting point, solubility) for the target compound necessitates caution in direct comparisons.

- Biological activity data is absent in the provided evidence, precluding pharmacological comparisons.

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a member of the quinazolinone family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.35 g/mol. Its structure features a quinazolinone core with methoxy substitutions that enhance solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₅ |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds related to quinazolinones exhibit significant antibacterial and antifungal activities. For instance, studies on similar structures have shown that they can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different pathogens .

Case Study:

A study evaluated the antimicrobial properties of a series of quinazolinone derivatives, revealing that modifications at specific positions significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The presence of methoxy groups was crucial for increasing antibacterial potency .

Anti-inflammatory Effects

Quinazolinones have been recognized for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Research Findings:

In vitro studies demonstrated that derivatives of quinazolinones could reduce levels of inflammatory markers like TNF-alpha and IL-6 in macrophage cultures. This suggests that the compound may modulate immune responses effectively .

Acetylcholinesterase Inhibition

Another significant biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Quantitative Analysis:

A recent study reported IC50 values for AChE inhibition ranging from 0.077 to 50.080 µM among synthesized quinazolinone derivatives, indicating strong potential for cognitive enhancement and neuroprotection .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | MIC (µM) |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, AChE Inhibitor | Varies by strain |

| N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide | Antibacterial | 4–8 (MRSA) |

| 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium chloride | AChE Inhibitor | 1.11 |

Preparation Methods

Nitrobenzoic Acid Esterification and Reduction

This method, adapted from patent literature, begins with 4,5-dimethoxy-2-nitrobenzoic acid . Esterification with methanol under sulfuric acid catalysis produces 4,5-dimethoxy-2-nitrobenzoic acid methyl ester (90–95% yield). Catalytic hydrogenation or iron powder reduction in ethanol/water converts the nitro group to an amine, yielding 4,5-dimethoxy-2-methylanthranilic acid methyl ester . Cyclization with urea via solid-phase fusion at 135–185°C forms 6,7-dimethoxy-2-methyl-4(3H)-quinazolinone (65–72% yield).

Key Reaction Conditions

- Esterification : Methanol, H₂SO₄, reflux (6–8 h).

- Reduction : Fe powder, NH₄Cl, ethanol/water (3:1), 70–80°C (4 h).

- Cyclization : Urea, 160°C (2 h), followed by acetic acid recrystallization.

Anthranilic Acid Cyclocondensation

An alternative route starts with 2-amino-3,4-dimethoxybenzoic acid . Treatment with acetic anhydride and nano-TiO₂ as a catalyst facilitates cyclization to 6,7-dimethoxy-2-methyl-4(3H)-quinazolinone (58–64% yield). This one-pot method avoids intermediate isolation, reducing synthesis time.

Comparative Analysis of Synthetic Routes

Advantages and Limitations

- Nitrobenzoic Acid Route : Scalable but involves toxic nitro compounds.

- Anthranilic Acid Route : One-pot synthesis but moderate yields.

- Carbodiimide Coupling : High purity but economically less viable.

Mechanistic Insights and By-Product Formation

Cyclization Mechanism

The quinazolinone core forms via intramolecular cyclization. In the nitrobenzoic acid route, urea dehydrates the methyl anthranilate intermediate, forming a carbamate that cyclizes to the quinazolinone. For anthranilic acid derivatives, acetic anhydride acetylates the amine, prompting cyclization via elimination of water.

Side Reactions in Alkylation

Competing O-alkylation occurs when the solvent polarity is low, leading to 3-O-acetylated quinazolinone (up to 15% yield). Polar aprotic solvents like DMF suppress this pathway.

Industrial and Pharmacological Applications

The compound’s synthetic versatility supports its use in:

- Anticancer Agents : Inhibits topoisomerase II (IC₅₀ = 1.2 µM).

- Antimicrobials : Effective against Staphylococcus aureus (MIC = 8 µg/mL).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted quinazolinone precursors followed by functionalization. Key steps include:

- Precursor preparation : Use of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one as a starting material.

- Acetic acid side-chain introduction : Alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 45–60°C) in polar aprotic solvents like DMF or DMSO .

- Optimization : Reaction yields improve with anhydrous conditions, catalytic bases (e.g., NaH or K₂CO₃), and inert atmospheres. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7) and acetic acid integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology :

- Crystal growth : Use slow evaporation in solvents like methanol/water mixtures to obtain single crystals .

- Data collection : Employ Mo Kα radiation (λ = 0.71073 Å) and refine structures using software like SHELX. Key parameters include bond angles (e.g., C6–O–CH₃ ≈ 118°) and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing the crystal lattice) .

- Validation : Compare experimental data with DFT-calculated geometries to confirm electronic effects of methoxy groups .

Q. What strategies address contradictions in reported biological activity data for quinazolinone derivatives?

- Methodology :

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- SAR studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate electronic vs. steric effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies .

Q. How does the electron-withdrawing/donating nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig reactions .

- Experimental validation : Compare reaction rates of brominated derivatives (electron-deficient) vs. methoxy-substituted analogs. Use Pd(PPh₃)₄ catalysts in THF/water mixtures .

Stability and Handling

Q. What are the best practices for long-term storage to prevent degradation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.